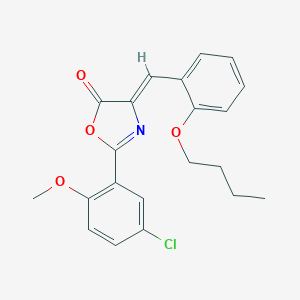
4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is a compound that has been of interest to researchers in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of oxazolone derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. This inhibition can lead to the suppression of inflammation, the inhibition of bacterial growth, and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one can have a range of biochemical and physiological effects on the body. For example, it has been found to reduce the production of inflammatory cytokines, inhibit the growth of certain bacteria, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is that it can be synthesized relatively easily using standard laboratory techniques. However, one limitation is that its biological activities are not fully understood, and further research is needed to fully characterize its potential therapeutic applications.
Orientations Futures
There are several future directions that researchers could explore with regards to 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one. One potential direction is the development of new drugs based on this compound, either as standalone therapies or in combination with other drugs. Another direction is the further investigation of its mechanism of action and the identification of specific targets in the body that it affects. Finally, researchers could explore the potential use of 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one in the treatment of other diseases or conditions, such as autoimmune disorders or neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one can be achieved through a series of chemical reactions. One of the most common methods involves the condensation of 5-chloro-2-methoxybenzaldehyde with butylamine to form the corresponding imine. This imine is then reacted with 2-hydroxybenzaldehyde to form the desired oxazolone product.
Applications De Recherche Scientifique
Research has shown that 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These activities make it a promising candidate for the development of new drugs.
Propriétés
Nom du produit |
4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one |
|---|---|
Formule moléculaire |
C21H20ClNO4 |
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
(4Z)-4-[(2-butoxyphenyl)methylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H20ClNO4/c1-3-4-11-26-18-8-6-5-7-14(18)12-17-21(24)27-20(23-17)16-13-15(22)9-10-19(16)25-2/h5-10,12-13H,3-4,11H2,1-2H3/b17-12- |
Clé InChI |
HXWMEAGBLDHVKC-ATVHPVEESA-N |
SMILES isomérique |
CCCCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)OC |
SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)OC |
SMILES canonique |
CCCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299098.png)
![3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B299099.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299101.png)

![ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299105.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299106.png)
![(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299110.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299112.png)
![isopropyl 2-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299115.png)
![5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B299116.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299117.png)

![isopropyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299119.png)
![(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299122.png)